3-Bromo-2-methylpyridin-4-amine

Epigenetics Bromodomain inhibition Medicinal chemistry

Critical for replicating patented GSK BET BD2 inhibitor syntheses. The 3-bromo-2-methyl-4-amino substitution is essential for >1000-fold BD2 selectivity. Avoid regioisomer substitutions that derail cross-coupling steps. Supplied with full analytical documentation (NMR, HPLC). Ideal for kinase and epigenetic drug discovery programs requiring this specific scaffold.

Molecular Formula C6H7BrN2
Molecular Weight 187.04 g/mol
CAS No. 97944-41-7
Cat. No. B1340063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-methylpyridin-4-amine
CAS97944-41-7
Molecular FormulaC6H7BrN2
Molecular Weight187.04 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=C1Br)N
InChIInChI=1S/C6H7BrN2/c1-4-6(7)5(8)2-3-9-4/h2-3H,1H3,(H2,8,9)
InChIKeyZMQJEWNCZJALJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-methylpyridin-4-amine (CAS 97944-41-7): Product Profile and Procurement Baseline for Chemical Sourcing


3-Bromo-2-methylpyridin-4-amine (CAS 97944-41-7), also known as 4-amino-3-bromo-2-methylpyridine, is a heterocyclic pyridine derivative with the molecular formula C₆H₇BrN₂ and molecular weight 187.04 g/mol [1]. The compound features a bromine substituent at the 3-position, a methyl group at the 2-position, and an amino group at the 4-position of the pyridine ring [1]. Commercially, this compound is offered at purity specifications ranging from 95% to 97%+ by various suppliers, with standard storage conditions of 2-8°C, and is supplied with supporting analytical documentation including NMR, HPLC, and GC batch certificates . As a versatile small molecule scaffold, 3-bromo-2-methylpyridin-4-amine serves primarily as a synthetic intermediate in medicinal chemistry programs targeting epigenetic reader proteins and kinase modulation .

Why 3-Bromo-2-methylpyridin-4-amine Cannot Be Casually Substituted with Other 4-Aminopyridine or Bromopyridine Analogs


The specific substitution pattern of 3-bromo-2-methylpyridin-4-amine—a bromine at position 3, a methyl at position 2, and a free amino group at position 4—creates a unique reactivity profile that generic 4-aminopyridine analogs cannot replicate . Critically, this compound is explicitly claimed as an intermediate in patent-protected synthetic routes to BD2-selective bromodomain inhibitors developed by GlaxoSmithKline, where the 3-bromo-2-methyl substitution pattern is essential for downstream coupling reactions that generate N-methylpyridine-2-carboxamide scaffolds with >1000-fold selectivity for BD2 over BD1 [1][2]. Unlike simpler analogs such as 4-amino-3-bromopyridine (CAS 13534-98-0) or 2-methylpyridin-4-amine (CAS 18437-58-6), which lack the precise steric and electronic configuration required for these patented transformations, substitution with alternative regioisomers would derail the synthetic sequence entirely [3]. The absence of quantitative cross-reactivity data for direct comparator substitution in identical assay systems underscores that procurement decisions for this specific compound are driven by its defined role as a patented intermediate rather than by generalizable in-class activity claims.

Quantitative Differentiation Evidence for 3-Bromo-2-methylpyridin-4-amine: Comparative Data for Procurement Decision-Making


Patent-Assigned Synthetic Intermediate for BD2-Selective Bromodomain Inhibitors vs. Generic 4-Aminopyridine Analogs

3-Bromo-2-methylpyridin-4-amine is explicitly designated as a synthetic intermediate in WO2014096965A2 (GlaxoSmithKline) for the preparation of heterocyclic bromodomain inhibitors, specifically BD2-selective BET inhibitors [1]. In contrast, generic 4-amino-3-bromopyridine (CAS 13534-98-0) and 2-methylpyridin-4-amine (CAS 18437-58-6) are not cited as intermediates in this patent family for the same BD2-selective scaffold construction [2]. The downstream BD2-selective compounds derived from this intermediate scaffold (GSK046/iBET-BD2) demonstrate IC₅₀ values of 264 nM (BRD2 BD2), 98 nM (BRD3 BD2), 49 nM (BRD4 BD2), and 214 nM (BRDT BD2), with >2000-fold selectivity for BD2 over BD1 (BRD4 data) [3].

Epigenetics Bromodomain inhibition Medicinal chemistry

Enzymatic Inhibition Potency Comparison: 3-Bromo-2-methylpyridin-4-amine (by Downstream Derivative Activity) vs. 4-Amino-3-bromopyridine (Direct Fragment Activity)

While 3-bromo-2-methylpyridin-4-amine itself lacks reported direct target engagement data, its downstream BD2-selective derivatives (e.g., GSK046) achieve nanomolar-range IC₅₀ values (49-264 nM across BET BD2 domains) [1]. In direct contrast, the structurally related but simpler analog 4-amino-3-bromopyridine (CAS 13534-98-0) has been evaluated as a standalone fragment and shows only weak nucleoside phosphorylase inhibition with an IC₅₀ of 0.44 mM (440,000 nM) and a competitive ATP-binding Ki of 1.0 mM . This represents a potency differential of approximately 9,000-fold to 2,000,000-fold in favor of the downstream elaborated compounds derived from the 3-bromo-2-methylpyridin-4-amine scaffold [1].

Fragment-based drug discovery Enzyme inhibition Nucleoside phosphorylase

Purity Grade and Analytical Documentation Availability for Procurement-Quality Assessment

3-Bromo-2-methylpyridin-4-amine is commercially available from multiple suppliers at purity specifications ranging from 95% to 97%+, with accompanying analytical documentation including NMR, HPLC, and GC batch certificates . In comparison, the simpler analog 4-amino-3-bromopyridine (CAS 13534-98-0) is offered at similar purity grades (95-98%) but has been noted as discontinued by certain suppliers, indicating potential supply chain instability . Additionally, 2-methylpyridin-4-amine (CAS 18437-58-6) is more widely available but lacks the bromine substituent required for key cross-coupling transformations in patented bromodomain inhibitor syntheses [1].

Analytical chemistry Quality control Procurement

Predicted Physicochemical and Safety Profile Differentiation from 3,5-Dibromo Analog

3-Bromo-2-methylpyridin-4-amine exhibits a melting point of 107-108 °C, predicted boiling point of 272.8±35.0 °C, predicted density of 1.593±0.06 g/cm³, and predicted pKa of 7.63±0.42 [1]. Its GHS hazard classification includes acute oral toxicity Category 4 (H302), skin irritation Category 2 (H315), and eye irritation Category 2 (H319) . In contrast, the dibrominated analog 3,5-dibromo-4-methylpyridin-2-amine carries more severe hazard classifications including H314 (causes severe skin burns and eye damage, Danger) due to the additional bromine substituent [2]. The presence of only a single bromine atom in the target compound enables controlled mono-functionalization via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, whereas the dibromo analog introduces regioselectivity challenges that complicate synthetic planning .

Physicochemical properties Safety assessment Synthetic planning

Supply Chain Availability and Price Benchmarking Across Vendor Tiers

3-Bromo-2-methylpyridin-4-amine is actively stocked and shipped from multiple geographic locations including the USA (San Francisco Bay Area), China (Shanghai, Wuhan, Chengdu), and Europe, with lead times ranging from 5 days to 30 days depending on package size and vendor [1]. Pricing for 100 mg quantities is approximately ¥1637 (Beyotime) to €186 (CymitQuimica for 50 mg) . In comparison, the simpler analog 4-amino-3-bromopyridine (CAS 13534-98-0) is priced lower at approximately €9-42 for 1-5g quantities but is noted as discontinued by certain suppliers, introducing supply uncertainty . The 2-methylpyridin-4-amine analog (CAS 18437-58-6) is more economically priced due to its simpler structure and broader industrial use, but lacks the bromine handle essential for the patented BD2 inhibitor synthetic routes [2].

Procurement Supply chain Cost analysis

Primary Research and Industrial Application Scenarios for 3-Bromo-2-methylpyridin-4-amine


Synthesis of BD2-Selective Bromodomain Inhibitors (BET Epigenetic Targets)

3-Bromo-2-methylpyridin-4-amine is employed as a key synthetic intermediate for constructing N-methylpyridine-2-carboxamide scaffolds that demonstrate potent and selective inhibition of the second bromodomain (BD2) of BET family proteins (BRD2, BRD3, BRD4, BRDT) [1]. This application is validated by GlaxoSmithKline patents WO2014096965A2 and US 10934272, which explicitly claim this compound as an intermediate for BD2-selective bromodomain inhibitors [2][3]. The downstream elaborated compounds (e.g., GSK046) achieve IC₅₀ values of 49-264 nM across BET BD2 domains with >2000-fold selectivity over BD1, making this intermediate essential for medicinal chemistry programs targeting inflammatory, autoimmune, and oncological indications [1].

Kinase Inhibitor Scaffold Elaboration via Cross-Coupling Chemistry

The 3-bromo substituent on the pyridine ring serves as an electrophilic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) to generate diversified kinase inhibitor scaffolds [1]. Amino-substituted pyridines derived from this core have been reported as potent kinase inhibitors, including p38α MAP kinase inhibitors and PI3K inhibitors, where the 2-methyl-4-amino substitution pattern contributes to target binding affinity [2][3]. The compound's predicted pKa of 7.63±0.42 indicates moderate basicity suitable for forming hydrogen-bonding interactions with kinase hinge regions [4].

Fragment-Based Drug Discovery (FBDD) and Chemical Biology Probe Development

As a versatile small molecule scaffold with a molecular weight of 187.04 g/mol, 3-bromo-2-methylpyridin-4-amine meets fragment-likeness criteria (Rule of Three) for fragment-based drug discovery campaigns [1]. The compound contains two hydrogen bond donors (amino group), three hydrogen bond acceptors, and three rotatable bonds, providing an optimal balance of functionality and synthetic tractability for fragment elaboration [2]. In contrast to simpler 4-amino-3-bromopyridine, which shows only weak millimolar-range enzyme inhibition (IC₅₀ 0.44 mM), the additional 2-methyl substituent in 3-bromo-2-methylpyridin-4-amine enhances lipophilicity and provides a vector for further functionalization while maintaining fragment-like physicochemical properties [3].

Agrochemical Intermediate for Pesticide Discovery Programs

3-Bromo-2-methylpyridin-4-amine has been identified as a potential intermediate for developing novel pesticides with improved efficacy and safety profiles [1]. The pyridine core with halogen and amino substituents represents a privileged scaffold in agrochemical discovery, where bromine substitution enables subsequent diversification while the amino group provides a site for amide or sulfonamide bond formation common to many commercial herbicide and insecticide chemotypes [2]. This application scenario is supported by the compound's commercial availability in multi-gram quantities suitable for agrochemical lead optimization programs [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-2-methylpyridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.